1-(3,4-Dimethoxybenzenesulfonyl)piperidine-4-carbonitrile
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Overview
Description
1-(3,4-Dimethoxybenzenesulfonyl)piperidine-4-carbonitrile is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a 3,4-dimethoxybenzenesulfonyl group and a carbonitrile group
Preparation Methods
The synthesis of 1-(3,4-Dimethoxybenzenesulfonyl)piperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with 3,4-dimethoxybenzenesulfonyl chloride and subsequent introduction of the carbonitrile group. The reaction conditions often require the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(3,4-Dimethoxybenzenesulfonyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Scientific Research Applications
1-(3,4-Dimethoxybenzenesulfonyl)piperidine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzenesulfonyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carbonitrile group may also participate in binding interactions, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
1-(3,4-Dimethoxybenzenesulfonyl)piperidine-4-carbonitrile can be compared with other similar compounds such as:
1-(3,4-Dimethoxybenzenesulfonyl)piperidine-4-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group, which may affect its reactivity and biological activity.
1-(3,4-Dimethoxybenzenesulfonyl)piperidine-4-methanol: The presence of a hydroxyl group in place of the carbonitrile group can lead to different chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-19-13-4-3-12(9-14(13)20-2)21(17,18)16-7-5-11(10-15)6-8-16/h3-4,9,11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUZTOGOGFMYBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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